四廿肽

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

促肾上腺皮质激素是一种合成肽,模拟促肾上腺皮质激素的生物活性。促肾上腺皮质激素是由垂体分泌的一种激素,它刺激肾上腺释放皮质醇和其他皮质类固醇。 促肾上腺皮质激素主要用于医学诊断,评估肾上腺功能,尤其是在诊断肾上腺功能减退和艾迪生病等疾病方面 .

作用机制

促肾上腺皮质激素通过与肾上腺细胞表面的特定受体结合来发挥作用。这种结合刺激了肾上腺类固醇合成(包括皮质醇、可的松和醛固酮)中涉及的初始反应。该过程涉及腺苷酸环化酶的活化,从而增加环腺苷酸的产生。 这反过来激活蛋白激酶 A,导致参与类固醇生成的关键酶的磷酸化 .

科学研究应用

促肾上腺皮质激素在科学研究中有着广泛的应用,包括:

化学: 用作肽合成和修饰研究中的模型肽。

生物学: 用于激素受体相互作用和信号转导途径的研究。

医学: 用于肾上腺功能减退和其他内分泌疾病的诊断测试。

工业: 应用于诊断试剂盒和治疗制剂的开发

生化分析

Biochemical Properties

Tetracosactide exhibits the same activity as natural ACTH with regard to all its biological activities . It stimulates the initial reaction involved in the synthesis of adrenal steroids (including cortisol, cortisone, weak androgenic substances, and a limited quantity of aldosterone) from cholesterol by increasing the quantity of the substrate within the mitochondria .

Cellular Effects

Tetracosactide combines with a specific receptor in the adrenal cell plasma membrane and, in patients with normal adrenocortical function, stimulates the production of corticosteroids in the adrenal cortex . The extra-adrenal effects which natural ACTH and Tetracosactide have in common include increased melanotropic activity, increased growth hormone secretion, and an adipokinetic effect .

Molecular Mechanism

The molecular mechanism of Tetracosactide involves its combination with a specific receptor in the adrenal cell plasma membrane . In patients with normal adrenocortical function, it stimulates the initial reaction involved in the synthesis of adrenal steroids from cholesterol by increasing the quantity of the substrate within the mitochondria .

Temporal Effects in Laboratory Settings

A screening method by ELISA was developed and validated for detection of Tetracosactide in plasma . The detection limit of the method was 13 pg/mL . In parallel, a confirmation method by LC-MS/MS was developed and validated. The detection limit of the method was < 50 pg/mL .

Dosage Effects in Animal Models

In animal models, the potential side effects of Tetracosactide might be severe but they are all treatable and reversible . Large doses of Tetracosactide (120 IU) gave more side effects than smaller doses (40 IU), but the difference was not significant, except infections were significantly more frequent with large doses compared with smaller doses .

Metabolic Pathways

Tetracosactide stimulates the production of corticosteroids in the adrenal cortex . This involves the synthesis of adrenal steroids (including cortisol, cortisone, weak androgenic substances, and a limited quantity of aldosterone) from cholesterol .

Transport and Distribution

Tetracosactide is rapidly distributed and concentrated in the adrenals and kidneys, which lead to a rapid decrease in its plasma levels . There is no evidence of binding of ACTH to any particular plasma protein, though some non-specific interaction with albumin has been reported .

Subcellular Localization

The subcellular localization of Tetracosactide is primarily in the adrenal cortex, where it stimulates the production of corticosteroids . It is rapidly distributed and concentrated in the adrenals and kidneys .

准备方法

合成路线和反应条件

促肾上腺皮质激素是采用固相肽合成法合成的,该方法允许将氨基酸依次添加到不断增长的肽链中。该过程涉及以下步骤:

第一个氨基酸的连接: 第一个氨基酸连接到固体树脂载体上。

脱保护和偶联: 连接的氨基酸的氨基被脱保护,然后使用偶联试剂(如二环己基碳二亚胺)将下一个氨基酸与其偶联。

重复: 重复脱保护和偶联步骤,直到获得所需的肽序列。

裂解和纯化: 完成的肽从树脂上裂解下来,并使用高效液相色谱等技术进行纯化.

工业生产方法

在工业环境中,促肾上腺皮质激素的生产涉及大规模固相肽合成。该过程针对效率和产量进行了优化,并严格控制反应条件,以确保最终产品的纯度和质量。 然后将肽配制成无菌注射溶液 .

化学反应分析

反应类型

促肾上腺皮质激素会发生各种化学反应,包括:

氧化: 促肾上腺皮质激素可以被氧化,导致在半胱氨酸残基之间形成二硫键。

还原: 还原反应可以断开二硫键,使肽恢复到还原形式。

常见试剂和条件

氧化剂: 过氧化氢和甲酸是常用的促肾上腺皮质激素氧化剂。

形成的主要产物

相似化合物的比较

促肾上腺皮质激素类似于其他模拟促肾上腺皮质激素活性的合成肽,例如四廿四肽。促肾上腺皮质激素在其特定的氨基酸序列方面是独特的,这赋予了它生物活性。其他类似的化合物包括:

四廿四肽: 另一种具有类似生物活性的合成肽。

氢化可的松: 一种用于治疗肾上腺功能减退的皮质类固醇。

泼尼松: 一种具有抗炎作用的合成皮质类固醇.

属性

CAS 编号 |

16960-16-0 |

|---|---|

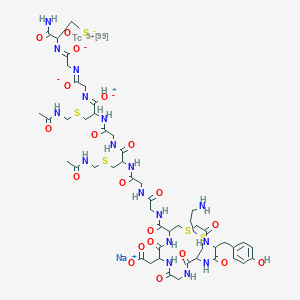

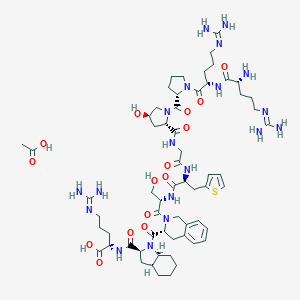

分子式 |

C136H210N40O31S |

分子量 |

2933.4 g/mol |

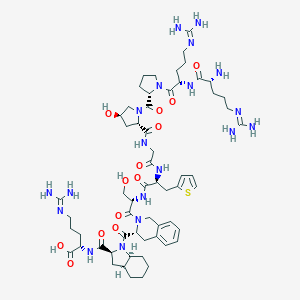

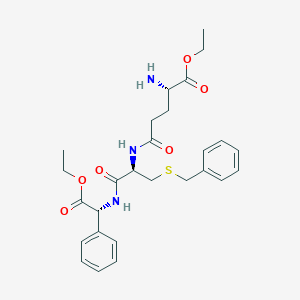

IUPAC 名称 |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t86?,88-,89-,90+,91-,92+,93+,94+,95+,96-,97+,98+,99+,100+,101+,102+,103+,104+,105+,109+,110+,111+/m1/s1 |

InChI 键 |

ZOEFCCMDUURGSE-CQVUSSRSSA-N |

SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N |

手性 SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C(CO)N |

规范 SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N |

Key on ui application |

Tetracosactide is used for diagnostic purposes. It is suitable for treatment of adrenal insufficiency of central origin. It can also be used to diagnose Addison's disease. |

沸点 |

N/A |

熔点 |

N/A |

Key on ui other cas no. |

16960-16-0 |

Pictograms |

Irritant; Health Hazard |

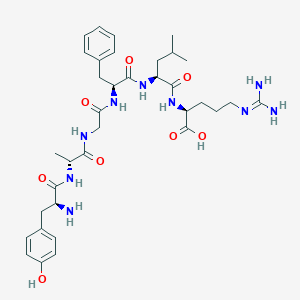

序列 |

H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH |

来源 |

Synthetic |

同义词 |

Cosyntropin; Tetracosactrin; α1-24-Corticotropin; ACTH(1-24); 1-24-ACTH; 1-24-Corticotropin; ACTH 1-24; ACTH1-24; Cortosyn; Cortrosyn; Tetracosactide; Tetracosapeptide; ACTH (1-24); Tetracosactid; Tetracosactide; Cortrosinta; Actholain; Cortrosyn; Synacthen; Nuvacthen depot; Cortrophin S |

产品来源 |

United States |

Q1: How does cosyntropin interact with its target and what are the downstream effects?

A1: Cosyntropin mimics the action of endogenous ACTH by binding to melanocortin 2 receptors (MC2R) located on the surface of adrenal gland cells. [] This binding initiates a signaling cascade that ultimately leads to the production and release of cortisol, the primary glucocorticoid hormone in humans. [, ]

Q2: What is the molecular formula and weight of cosyntropin?

A2: Cosyntropin consists of the first 24 amino acids of the naturally occurring ACTH molecule. Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of cosyntropin.

Q3: How stable is cosyntropin under different storage conditions?

A3: Studies have shown that reconstituted cosyntropin maintains its biological activity when stored frozen at -20°C in plastic syringes for at least 6 months. [] Prolonged refrigeration of the reconstituted solution at 4-8°C for up to 60 days also does not affect its validity for use in the 1 µg cosyntropin test. []

Q4: What are the advantages of using cosyntropin in adrenal function testing?

A4: Cosyntropin is a reliable stimulator of cortisol secretion and provides a direct assessment of adrenal gland responsiveness. [, ] It is readily available, easy to administer, and has a well-established safety profile. [, ]

Q5: What are the different doses of cosyntropin used in clinical practice and research?

A5: Cosyntropin is commonly administered at doses of 1 µg, 10 µg, and 250 µg. The appropriate dose varies depending on the patient population and the specific clinical question. [, , , , ]

Q6: What factors can influence the cortisol response to cosyntropin?

A7: Several factors can influence cortisol response, including the patient's age, weight, underlying health conditions (such as sepsis or critical illness), previous or ongoing glucocorticoid treatment, and the presence of certain medications. [, , , , ]

Q7: What are some potential areas for future research on cosyntropin?

A7: Future research could focus on:

- Optimizing cosyntropin dosing strategies for different patient populations, particularly in critically ill individuals and those with obesity. [, ]

- Further elucidating the impact of cosyntropin stimulation on aldosterone secretion and lateralization during AVS. [, ]

- Identifying novel biomarkers that can improve the diagnosis and management of adrenal insufficiency. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。